molecular formula C16H14BrNO2 B286517 3-(allyloxy)-N-(2-bromophenyl)benzamide

3-(allyloxy)-N-(2-bromophenyl)benzamide

Numéro de catalogue: B286517
Poids moléculaire: 332.19 g/mol
Clé InChI: XLRPBQBQSUXUMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Allyloxy)-N-(2-bromophenyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzoyl ring and a 2-bromophenyl moiety attached to the amide nitrogen. Its structural features, such as the electron-withdrawing bromine atom and the allyloxy group, influence its physicochemical properties and interactions with biological targets.

Propriétés

Formule moléculaire

C16H14BrNO2

Poids moléculaire

332.19 g/mol

Nom IUPAC

N-(2-bromophenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C16H14BrNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19)

Clé InChI

XLRPBQBQSUXUMJ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

SMILES canonique

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Substitution Patterns on the Benzamide Core

Halogen Position and Receptor Selectivity
  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide (): The 3-bromophenyl substituent and methoxy groups confer distinct binding interactions compared to the 2-bromophenyl and allyloxy groups in the target compound.
  • 2-Bromo-N-(3-fluorophenyl)benzamide (): The fluorine atom at the 3-position on the aniline ring introduces electronegativity, which may improve metabolic stability compared to bromine. However, the absence of the allyloxy group limits its nAChR modulatory activity .
Functional Group Variations
  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, ): Replacing the 2-bromophenyl group with a pyridinyl moiety increases polarity and hydrogen-bonding capacity. This analog inhibits hα4β2 nAChRs with an IC50 of 6.0 µM and ~5-fold selectivity over hα3β4 subtypes, suggesting that nitrogen-containing heterocycles enhance subtype specificity .
  • 2-Amino-N-(2-bromophenyl)benzamide (): The amino group at the 2-position of the benzoyl ring introduces basicity, contrasting with the allyloxy group’s hydrophobic character. This substitution may alter solubility and target engagement .
nAChR Modulation
  • The target compound’s allyloxy group is critical for nAChR antagonism, as seen in related benzamides. For example, compound 1 () showed modest selectivity for hα4β2 over hα3β4 receptors, while compound 5 (unpublished in ) had reduced activity, highlighting the importance of substituent positioning.
Antitumor Potential
  • Radioiodinated N-(2-diethylaminoethyl)benzamides (): These analogs exhibit high melanoma uptake (e.g., 23.2% ID/g for compound 6) due to slow clearance and metabolic stability. The target compound lacks the diethylaminoethyl group, which is crucial for melanin binding, but its bromophenyl moiety may contribute to DNA intercalation or sigma receptor interactions .
  • Sigma Receptor-Binding Benzamides (): Analogous bromophenyl derivatives (e.g., [125I]PIMBA) target prostate tumors via sigma receptors. The allyloxy group in the target compound may similarly influence receptor affinity, though this requires validation .
Anti-Inflammatory and Antioxidant Effects
  • N-(2-Bromophenyl)benzimidazole Derivatives (): Compound 3h (N-[2-(2-bromo-phenyl)-benzimidazol-1-yl methyl]-benzamide) showed significant anti-inflammatory activity with low gastric toxicity. The benzimidazole scaffold enhances π-π stacking, whereas the target compound’s allyloxy group may limit such interactions .
  • N-(Anilinocarbonothioyl) Benzamides (): Antioxidant activity (% inhibition >86%) correlates with phenolic hydroxyl or methoxy groups, which the target compound lacks. However, its bromine atom may scavenge radicals via halogen bonding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility (µg/mL) Bioactivity Highlights
3-(Allyloxy)-N-(2-bromophenyl)benzamide 346.19 3-allyloxy, 2-bromophenyl ~3.5 ~15 (DMSO) nAChR modulation, potential antitumor
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) 298.33 4-allyloxy, 6-methylpyridin-2-yl ~2.8 ~50 (Water) hα4β2 nAChR IC50 = 6.0 µM
2-Bromo-N-(3-fluorophenyl)benzamide 294.11 2-bromo, 3-fluorophenyl ~3.2 ~10 (DMSO) Sigma receptor binding
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 395.23 3,4,5-trimethoxy, 3-bromophenyl ~2.1 ~30 (Ethanol) Crystallographic stability

Key Research Findings and Implications

  • Substituent Position Matters : The 2-bromophenyl group in the target compound may induce steric effects that hinder binding to certain receptors (e.g., hα3β4 nAChRs) compared to pyridinyl or para-substituted analogs .
  • Allyloxy vs.
  • Halogen Effects : Bromine’s size and polarizability may facilitate interactions with hydrophobic pockets in proteins or DNA, contrasting with fluorine’s electronegativity in sigma receptor ligands .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.